
1,3-Dithiolane, 2-heptyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2-heptyl-2-methyl- is an organic compound belonging to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3 The specific compound, 2-heptyl-2-methyl-1,3-dithiolane, has a heptyl group and a methyl group attached to the second carbon of the dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes are typically synthesized through the condensation of carbonyl compounds with 1,2-ethanedithiol or 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . For 2-heptyl-2-methyl-1,3-dithiolane, the synthesis involves the reaction of a suitable carbonyl compound with 2-heptyl-2-methyl-1,3-dithiolane under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-dithiolanes often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, CrO3, and peracids are commonly used for oxidation reactions.
Reducing Agents: NaBH4, LiAlH4, and Zn/HCl are typical reducing agents for 1,3-dithiolanes.
Nucleophiles: Organolithium reagents, Grignard reagents, and amines are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, have several applications in scientific research:
Chemistry: Used as protecting groups for carbonyl compounds and in the synthesis of complex molecules.
Biology: Studied for their potential as enzyme inhibitors and in the development of bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,3-dithiolanes involves the interaction of the sulfur atoms with various molecular targets. The sulfur atoms can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolanes are similar to 1,3-dithianes, which also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms. Compared to 1,3-dithianes, 1,3-dithiolanes are generally more reactive due to the presence of the sulfur atoms at adjacent positions, which can lead to increased ring strain and reactivity .
List of Similar Compounds
1,3-Dithiane: A six-membered ring with sulfur atoms at positions 1 and 3.
2-Ethyl-2-methyl-1,3-dithiolane: A similar compound with an ethyl and a methyl group attached to the second carbon of the dithiolane ring.
2,2-Dimethyl-1,3-dithiolane: A compound with two methyl groups attached to the second carbon of the dithiolane ring.
Eigenschaften
CAS-Nummer |
147777-28-4 |
|---|---|
Molekularformel |
C11H22S2 |
Molekulargewicht |
218.4 g/mol |
IUPAC-Name |
2-heptyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3-10H2,1-2H3 |
InChI-Schlüssel |
VTRIENSAJQYGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(SCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

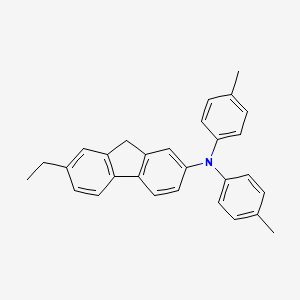
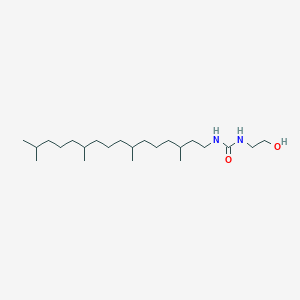
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
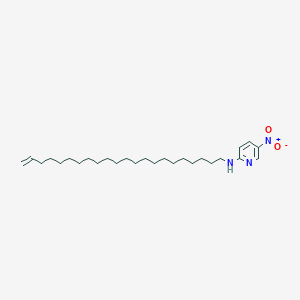
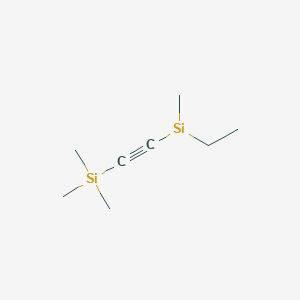
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

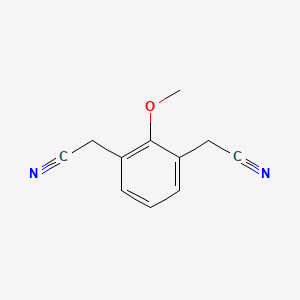
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
